BMS-502

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

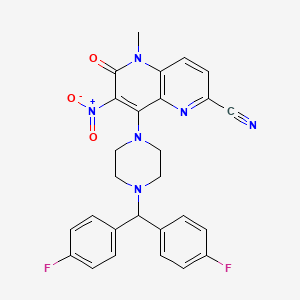

C27H22F2N6O3 |

|---|---|

Peso molecular |

516.5 g/mol |

Nombre IUPAC |

8-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |

InChI |

InChI=1S/C27H22F2N6O3/c1-32-22-11-10-21(16-30)31-23(22)25(26(27(32)36)35(37)38)34-14-12-33(13-15-34)24(17-2-6-19(28)7-3-17)18-4-8-20(29)9-5-18/h2-11,24H,12-15H2,1H3 |

Clave InChI |

XAHMIJCNFUSTMT-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)C#N |

Origen del producto |

United States |

Foundational & Exploratory

BMS-502: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 is a potent, small-molecule dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These enzymes are critical negative regulators of T-cell receptor (TCR) signaling. By inhibiting DGKα and DGKζ, this compound enhances T-cell activation, proliferation, and effector functions, making it a promising candidate for cancer immunotherapy, particularly in combination with other checkpoint inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound in T-cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. A key event in this cascade is the activation of phospholipase C-gamma 1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG is a critical signaling hub, recruiting and activating several downstream effector proteins, including Ras guanyl nucleotide-releasing protein 1 (RasGRP1) and Protein Kinase C theta (PKCθ). This ultimately leads to the activation of the transcription factor AP-1 and subsequent T-cell activation, proliferation, and cytokine production.

Diacylglycerol kinases (DGKs), specifically the α and ζ isoforms in T-cells, act as a crucial negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.

This compound exerts its immuno-stimulatory effects by inhibiting DGKα and DGKζ. This inhibition leads to a sustained accumulation of DAG at the immune synapse, resulting in prolonged and enhanced downstream signaling, which potentiates the T-cell response to antigenic stimulation.[1] It is important to note that this compound does not directly stimulate T-cells in the absence of antigenic peptide, but rather amplifies a suboptimal response.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| IC50 | DGKα | 4.6 nM | [3] |

| IC50 | DGKζ | 2.1 nM | [3] |

| EC50 | Human Effector CD8+ T-cell Proliferation | 65 nM | [2] |

| EC50 | Human Whole Blood IFNγ Production | 280 nM | [2] |

| EC50 | Mouse Cytotoxic T-cell IFNγ Assay (mCTC) | 340 nM | [2][3] |

Table 2: Pharmacokinetic Profile of this compound in C57 Black Mice

| Parameter | Value | Reference |

| Bioavailability (Oral) | 65% | [2] |

| Clearance | 1.9 mL/min/kg | [2] |

| Half-life (t1/2) | 22.5 hours | [2] |

Signaling Pathway Diagram

Caption: this compound inhibits DGKα and DGKζ, enhancing T-cell activation.

Experimental Protocols

In Vitro Human CD8+ T-Cell Proliferation Assay

This assay measures the ability of this compound to enhance the proliferation of human CD8+ T-cells upon stimulation.

Methodology:

-

Plate Coating:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD8+ T-cells using a negative selection magnetic bead kit.

-

Label the purified CD8+ T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI-1640 medium.

-

Add the cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL.

-

Add this compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Data Acquisition and Analysis:

-

Harvest the cells and stain with a viability dye and fluorescently-labeled antibodies against CD8.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on live, single, CD8+ T-cells.

-

Assess proliferation by the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.

-

Calculate the percentage of proliferated cells for each concentration of this compound and determine the EC50 value.

-

Mouse Cytotoxic T-Cell IFN-γ Release Assay (ELISPOT)

This assay quantifies the frequency of IFN-γ secreting cells, a key indicator of T-cell effector function.

Methodology:

-

Plate Preparation:

-

Pre-wet a 96-well PVDF membrane ELISPOT plate with 35% ethanol for 1 minute, then wash five times with sterile water.

-

Coat the plate with an anti-mouse IFN-γ capture antibody (e.g., clone AN18) at 15 µg/mL in sterile PBS overnight at 4°C.[4][5]

-

The next day, wash the plate five times with sterile PBS and block with complete RPMI-1640 medium for at least 30 minutes at room temperature.[5]

-

-

Cell Preparation and Stimulation:

-

Isolate splenocytes from a C57BL/6 mouse.

-

Add the splenocytes to the coated and blocked ELISPOT plate at a density of 2-5 x 10^5 cells/well.

-

Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Add this compound at various concentrations.

-

Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[4][5]

-

-

Detection and Development:

-

Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., clone R4-6A2) at 1 µg/mL and incubate for 2 hours at room temperature.[4][5]

-

Wash five times with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.[4][5]

-

Wash five times with PBST.

-

Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development.[4]

-

Stop the reaction by washing with tap water.

-

-

Data Analysis:

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISPOT reader. Each spot represents an individual IFN-γ secreting cell.

-

In Vivo OT-1 Mouse Model of T-Cell Activation

This model is used to assess the in vivo efficacy of this compound in enhancing an antigen-specific T-cell response.

Methodology:

-

Animal Model:

-

Treatment and Antigen Challenge:

-

T-Cell Response Analysis:

-

After a set period (e.g., 24-72 hours), euthanize the mice and harvest spleens.

-

Prepare single-cell suspensions of splenocytes.

-

Stain the cells with fluorescently-labeled antibodies against CD8 and T-cell activation markers such as CD69 and CD25.

-

Analyze the percentage of activated (e.g., CD69+) CD8+ T-cells by flow cytometry.[1]

-

Experimental Workflow Diagrams

Caption: Workflow for the in vitro T-cell proliferation assay.

References

- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dual DGK α and ζ inhibitor with promising immunostimulant activity | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ulab360.com [ulab360.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

BMS-502: A Technical Guide to a Novel Dual Diacylglycerol Kinase Alpha and Zeta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol kinases (DGKs) are critical negative regulators of T-cell activation, functioning as intracellular immune checkpoints. By converting diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate DAG-mediated signaling pathways essential for T-cell proliferation and effector functions. BMS-502 has emerged as a potent and selective dual inhibitor of DGK alpha (DGKα) and DGK zeta (DGKζ), the two isoforms predominantly expressed in T-cells.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction

The activation of T-cells through the T-cell receptor (TCR) initiates a signaling cascade that leads to the production of diacylglycerol (DAG), a critical second messenger. DAG activates several downstream pathways, including those mediated by RasGRP and protein kinase C theta (PKCθ), which are essential for T-cell proliferation, cytokine production, and cytotoxic effector functions. Diacylglycerol kinases (DGKs) act as a crucial intracellular checkpoint by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1]

The two primary DGK isoforms expressed in T-cells are DGKα and DGKζ.[1] Their inhibition presents a promising strategy to enhance T-cell-mediated anti-tumor immunity. This compound is a first-in-class small molecule inhibitor designed to potently and selectively target both DGKα and DGKζ.[2] This dual inhibition is hypothesized to synergistically amplify TCR signaling, leading to a more robust and sustained anti-tumor immune response.

Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding site of DGKα and DGKζ, preventing the phosphorylation of DAG to PA. This leads to an accumulation of intracellular DAG, which in turn enhances and prolongs the activation of downstream signaling pathways critical for T-cell function. The primary consequence of DGKα and DGKζ inhibition by this compound is the potentiation of the immune response initiated by TCR activation.[1]

Signaling Pathway

The inhibition of DGKα and DGKζ by this compound directly impacts the T-cell receptor signaling pathway. The following diagram illustrates the central role of DGKs and the effect of their inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound against DGK Isoforms

| DGK Isoform | IC50 (nM) |

| DGKα | 4.6[1][3][4][5][6] |

| DGKζ | 2.1[1][3][4][5][6] |

| DGKβ | 1000[2] |

| DGKγ | 680[2] |

| DGKκ | 4600[2] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Parameter | EC50 (nM) |

| Human Whole-Blood (hWB) | Human Whole Blood | IFNγ Production | 280[1][2] |

| Human Whole-Blood (hWB) | Human Whole Blood | pERK Phosphorylation | 340[1] |

| Mouse Cytotoxic T-cell (mCTC) | Mouse Cytotoxic T-cells | IFNγ Production | 340[1][2][4][5] |

| T-cell Proliferation | Human Effector CD8+ T-cells | Proliferation | 65[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical DGK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values for this compound against DGK isoforms.

Experimental Workflow:

References

- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dual DGK α and ζ inhibitor with promising immunostimulant activity | BioWorld [bioworld.com]

- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | A Simple-to-Perform ifn-γ mRNA Gene Expression Assay on Whole Blood Accurately Appraises Varicella Zoster Virus-Specific Cell-Mediated Immunity After Allogeneic Hematopoietic Stem Cell Transplantation [frontiersin.org]

The Role of Diacylglycerol Kinase in T-Cell Activation: A Technical Guide

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that play a pivotal role in regulating the signaling cascades essential for T-cell activation, function, and development.[1] These enzymes catalyze the phosphorylation of diacylglycerol (DAG), a critical second messenger, to produce phosphatidic acid (PA).[2][3] This action places DGKs at a crucial juncture in T-cell signaling, acting as a molecular switch that terminates DAG-mediated signals while initiating PA-dependent pathways.[4][5] In T-lymphocytes, two isoforms, DGKα and DGKζ, are predominantly expressed and have been shown to be critical negative regulators of T-cell receptor (TCR) signaling.[3][4] Their activity is essential for maintaining self-tolerance, preventing T-cell hyper-activation, and has significant implications for anti-tumor and anti-viral immunity.[4][6] This guide provides an in-depth technical overview of the function of DGK in T-cell activation, detailing the underlying signaling pathways, experimental methodologies for its study, and its potential as a therapeutic target.

Core Signaling Pathways in T-Cell Activation and DGK Intervention

T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with a cognate peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[4] This interaction triggers a cascade of intracellular signaling events.

-

Initial TCR Signaling: Upon TCR engagement, the Src family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex.[4][7] This creates docking sites for and subsequent activation of ZAP-70 (Zeta-associated protein of 70 kDa).[4][8][9]

-

Generation of Second Messengers: Activated ZAP-70 phosphorylates adaptor proteins, including LAT (Linker for Activation of T cells), which recruits Phospholipase Cγ1 (PLCγ1).[4][9] PLCγ1 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

-

DAG-Mediated Effector Pathways: DAG remains at the plasma membrane and recruits key effector proteins through their C1 domains, leading to the activation of multiple signaling arms required for full T-cell activation:[2][4]

-

Ras/MAPK Pathway: DAG recruits RasGRP1, a guanine nucleotide exchange factor, which activates the small GTPase Ras.[1][4] This initiates the Raf-MEK-ERK (MAPK) cascade, culminating in the activation of transcription factors like AP-1 (Activator Protein-1), which is crucial for cytokine production and proliferation.[10][11][12]

-

NF-κB Pathway: DAG recruits and activates Protein Kinase C-theta (PKCθ).[2][4][10] PKCθ is essential for the formation of the CBM (CARMA1-BCL10-MALT1) signalosome, which leads to the activation of the IKK complex and subsequent activation of the transcription factor NF-κB.[13]

-

NFAT Pathway: IP3 diffuses into the cytoplasm and triggers the release of Ca2+ from the endoplasmic reticulum.[3] The sustained increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to activate gene transcription.[2]

-

The Regulatory Role of DGK

DGKα and DGKζ act as a critical brake on T-cell activation by phosphorylating DAG into PA.[1][4] This enzymatic conversion has two major consequences:

-

Termination of DAG Signaling: By reducing the concentration of DAG at the immunological synapse, DGKs effectively dampen the activation of the Ras/MAPK and NF-κB pathways.[1][4] This attenuation prevents T-cell hyper-activation and is a key mechanism in establishing peripheral tolerance.[4][5]

-

Generation of PA Signaling: The product, PA, is itself a bioactive lipid second messenger that can recruit and activate its own set of effector proteins, including mTOR (mammalian target of rapamycin), although its functions in T-cells are less well-defined compared to DAG.[1][4]

The diagram below illustrates the central position of DGK in the T-cell activation signaling cascade.

DGK Isoforms and T-Cell Anergy

The two predominant DGK isoforms in T-cells, DGKα and DGKζ, have both overlapping and distinct roles.[1] While both isoforms contribute to the negative regulation of TCR signaling, DGKζ appears to play the dominant role in metabolizing DAG at the immunological synapse.[1] Genetic deletion of either isoform in mouse models leads to T-cell hyper-responsiveness.[3]

T-cell anergy is a state of functional unresponsiveness induced when the TCR is engaged in the absence of co-stimulatory signals.[1] This is a key mechanism for maintaining peripheral tolerance to self-antigens. Anergic T-cells are characterized by defective DAG-mediated signaling, including reduced Ras and NF-κB activation, while the IP3-Ca2+-NFAT pathway remains intact.[2][14]

DGKs are critically involved in this process. Both DGKα and DGKζ are highly expressed in naive T-cells and are found to be upregulated in anergic T-cells.[4][15][16] This elevated DGK activity is thought to shift the balance of second messengers, suppressing DAG signaling while permitting Ca2+-NFAT signaling.[2] This imbalance prevents the formation of the activating NFAT/AP-1 complex, leading instead to a transcriptional program that enforces the anergic state.[2] Consequently, T-cells deficient in either DGKα or DGKζ are resistant to the induction of anergy.[1][2]

Quantitative Data Summary

The deletion or inhibition of DGKα and/or DGKζ has profound quantitative effects on T-cell signaling and function. The following table summarizes key findings from studies on DGK-deficient T-cells.

| Parameter Measured | Condition | Observation | Significance | Reference |

| Ras Activation | DGKα/ζ double knockout (DKO) thymocytes | Elevated Ras activation after TCR stimulation | DGKs negatively regulate the Ras pathway | [17] |

| ERK1/2 Phosphorylation | DGKα/ζ DKO thymocytes | Enhanced and sustained ERK1/2 phosphorylation | DGKs dampen MAPK cascade activation | [3][17] |

| IL-2 Production | DGKα- or DGKζ-deficient T-cells | Increased IL-2 production upon stimulation | DGK deficiency lowers the threshold for T-cell activation | [1] |

| Proliferation | DGKα- or DGKζ-deficient T-cells | Increased proliferation in response to TCR stimulation | DGKs restrain T-cell expansion | [4] |

| Anergy Induction | DGKα- or DGKζ-deficient T-cells | Resistance to anergy induction | DGKs are required for establishing T-cell anergy | [1][2] |

| Anti-tumor Activity | CAR-T cells with DGKα/ζ knockout | Significant regression of glioblastoma tumors in a xenograft model | DGK knockout enhances CAR-T cell effector function | [18] |

| Cytokine Secretion (IFNγ, IL-2) | CAR-T cells with DGKα/ζ knockout | Augmented IFNγ and IL-2 secretion | Enhanced effector cytokine response | [18] |

| Resistance to Immunosuppression | DGK knockout CAR-T cells | Sustained effector functions in the presence of TGFβ and PGE2 | DGK inhibition can overcome tumor microenvironment suppression | [18] |

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)

This protocol outlines a method to measure DGK activity by quantifying the consumption of ATP during the phosphorylation of DAG.

Principle: The assay is a coupled enzymatic reaction. DGK phosphorylates DAG using ATP, producing ADP. The ADP is then used in a subsequent set of reactions to generate a fluorescent product, which is measured. The fluorescence intensity is directly proportional to the ADP generated and thus to the DGK activity.

Materials:

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 585-595 nm)

-

T-cell lysates or purified DGK enzyme

-

DAG Kinase Activity Assay Kit (e.g., Arigo Biolaboratories, ARG82231, or similar) containing:

-

DAG Substrate

-

Kinase Buffer

-

ATP

-

Detection Enzyme Mixture

-

ADP Standard

-

Procedure:

-

Standard Curve Preparation: Prepare a series of ADP standards according to the manufacturer's instructions to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM). Add 20 µL of each standard to separate wells. Add 10 µL of Kinase Buffer and 10 µL of PBS.[19]

-

Sample Preparation:

-

Prepare T-cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable lysis buffer. Determine the protein concentration of the lysate.

-

For each sample well, add 20 µL of DAG Substrate.[19]

-

Add 10 µL of Kinase Buffer.[19]

-

Add 10 µL of the T-cell lysate (sample) to the wells. For a negative control (blank), add 10 µL of lysis buffer instead of the sample.

-

-

Initiate Kinase Reaction:

-

Prepare an ATP solution by diluting the stock ATP in Kinase Buffer as per the kit's protocol.

-

Add 10 µL of the prepared ATP solution to all wells (standards, samples, and blank) to start the reaction.

-

Mix gently and incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Measurement:

-

Read the fluorescence on a microplate reader at the specified wavelengths.

-

Subtract the fluorescence reading of the blank from all sample readings.

-

Calculate the DGK activity in the samples by comparing their corrected fluorescence values to the ADP standard curve. Activity can be expressed as pmol/min/µg of protein.

-

Ras Activation Assay (GTP-Ras Pulldown)

Principle: This assay measures the amount of active, GTP-bound Ras. A protein containing the Ras-binding domain (RBD) of Raf-1, which specifically binds to Ras-GTP but not Ras-GDP, is used to pull down active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.

Materials:

-

T-cells (stimulated and unstimulated controls)

-

Stimulating agent (e.g., anti-CD3 antibody, PMA)

-

Lysis/Wash Buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, protease inhibitors)

-

GST-Raf1-RBD beads (or similar affinity beads for active Ras)

-

SDS-PAGE equipment and reagents

-

Anti-Ras antibody (pan-Ras)

-

Secondary HRP-conjugated antibody and ECL detection reagents

Procedure:

-

Cell Stimulation: Stimulate T-cells for a short duration (e.g., 2-15 minutes) with anti-CD3 antibody or PMA.[12][17] Include an unstimulated control.

-

Lysis: Immediately lyse the cells on ice with cold Lysis/Wash Buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Input Control: Collect a small aliquot of the supernatant (clarified lysate) to serve as the "Total Ras" input control.

-

Pulldown:

-

Incubate the remaining clarified lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads 3-4 times with cold Lysis/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting:

-

Separate the eluted proteins (pulldown fraction) and the input control samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary anti-Ras antibody, followed by a secondary HRP-conjugated antibody.

-

Visualize the bands using an ECL detection system.

-

-

Analysis: Compare the intensity of the Ras band in the pulldown fraction from stimulated cells to that of unstimulated cells. The input control confirms equal loading of total Ras protein. An increased signal in the pulldown lane indicates Ras activation.

Therapeutic Implications and Drug Development

The role of DGKα and DGKζ as negative regulators of T-cell activation makes them attractive targets for immunotherapy, particularly in the context of cancer.[3] The tumor microenvironment often induces a state of T-cell hypo-responsiveness or anergy, limiting the effectiveness of the anti-tumor immune response.[16][18]

-

Enhancing Anti-Tumor Immunity: Inhibition of DGK activity can reinvigorate tumor-infiltrating T-cells.[18] By blocking DGK, DAG levels are sustained, leading to stronger and more durable TCR signaling, enhanced cytokine production, and increased T-cell proliferation.[3] Studies have shown that genetic knockout of DGK in CAR-T cells significantly improves their ability to eradicate tumors and resist immunosuppressive factors like TGFβ.[18]

-

DGK Inhibitors: Several small molecule inhibitors targeting DGKs are in development. While early inhibitors lacked isoform specificity, newer compounds are being developed with greater selectivity for DGKα or DGKζ.[20][21] Irreversible, covalent inhibitors of DGKα are also being explored to achieve sustained T-cell activation.[20] Combining DGK inhibitors with other immunotherapies, such as PD-1 checkpoint blockade, may offer a synergistic approach to overcoming tumor-induced immune suppression.[21][22]

Diacylglycerol kinases, particularly the α and ζ isoforms, are master regulators of T-cell fate. By controlling the levels of the second messenger DAG, they set the threshold for T-cell activation and are indispensable for the induction of anergy. This gatekeeping function prevents autoimmunity but can also be exploited by tumors to evade immune destruction. The wealth of data highlighting the enhanced effector function of DGK-deficient T-cells has firmly established DGK as a high-potential target for the next generation of cancer immunotherapies, with the goal of unleashing a more potent and persistent anti-tumor T-cell response.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]

- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. [scholars.duke.edu]

- 6. Role of diacylglycerol kinases in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 8. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Ras signal transduction during T cell development and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Ligation of the T cell receptor complex results in activation of the Ras/Raf-1/MEK/MAPK cascade in human T lymphocytes. [jci.org]

- 13. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 14. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]

- 15. Diacylglycerol kinases in immune cell function and self-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diacylglycerol Kinases in T Cell Tolerance and Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. arigobio.com [arigobio.com]

- 20. UT technology: Irreversible DGKα inhibitors for enhanced T‑cell activation in cancer immunotherapy [utotc.technologypublisher.com]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of BMS-502 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy by fostering an immunosuppressive landscape. BMS-502, a potent, dual inhibitor of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ), has emerged as a promising agent to counteract this suppression and enhance anti-tumor immunity. By targeting DGKα and DGKζ, key negative regulators of T-cell signaling, this compound reinvigorates T-cell effector functions, promoting a more robust and sustained immune response against cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, impact on the TME, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: DGKα and DGKζ Inhibition

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-cells, DGKα and DGKζ are the predominant isoforms and act as critical negative regulators of T-cell receptor (TCR) signaling. Upon TCR engagement, the production of the second messenger DAG is essential for the activation of downstream signaling pathways that lead to T-cell proliferation, cytokine production, and cytotoxic activity. DGKα and DGKζ attenuate this signaling by converting DAG to PA, thereby dampening the T-cell response.

This compound is a potent dual inhibitor of DGKα and DGKζ, effectively blocking this negative regulatory pathway.[1][2][3] This inhibition leads to the sustained accumulation of DAG, resulting in enhanced and prolonged TCR signaling. The consequence is a heightened activation of effector T-cells, even in the presence of suboptimal antigen stimulation often found within the TME.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in modulating T-cell responses.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50/EC50 (nM) | Source |

| DGKα | 4.6 | [3] |

| DGKζ | 2.1 | [3] |

| DGKι | Substantial Inhibitory Activity | [3] |

| DGKβ, γ, κ | Limited Inhibitory Activity | [3] |

| DGKδ, η, ε, θ | No Significant Inhibitory Activity | [3] |

| Mouse Cytotoxic T-cell IFN-γ Assay (mCTC) | 340 | [3] |

| Human Whole-Blood IFN-γ Assay | 280 | [3] |

| Human Effector CD8+ T-cell Proliferation | 65 | [3] |

Table 2: In Vivo Pharmacokinetics of this compound in C57 Black Mice

| Parameter | Value | Route of Administration |

| Bioavailability (F%) | 65% | Oral |

| Clearance (Cl) | 1.9 mL/min/kg | Intravenous |

| Half-life (t½) | 22.5 hours | Intravenous |

| Cmax (5 mg/kg) | 1.08 µM | Oral |

| Tmax (5 mg/kg) | 3.0 hours | Oral |

| AUC (1 mg/kg, i.v.) | 14.8 µM·h | Intravenous |

| AUC (5 mg/kg, p.o.) | 48 µM·h | Oral |

Data sourced from Chupak, L. et al. ACS Med Chem Lett 2023, 14(7): 929-935.

Impact on the Tumor Microenvironment

The primary impact of this compound on the tumor microenvironment is the potentiation of T-cell-mediated anti-tumor immunity. By inhibiting DGKα and DGKζ, this compound addresses several key mechanisms of immune evasion employed by tumors:

-

Enhanced T-cell Activation and Effector Function: this compound amplifies TCR signaling, leading to increased proliferation of tumor-specific CD8+ T-cells and enhanced production of effector cytokines such as interferon-gamma (IFN-γ).[3] This leads to a more robust cytotoxic T-lymphocyte (CTL) response against cancer cells.

-

Overcoming T-cell Anergy: The chronic antigen exposure and immunosuppressive signals within the TME can lead to a state of T-cell exhaustion or anergy. By sustaining DAG signaling, DGK inhibition can help T-cells overcome this anergic state and maintain their effector functions.

-

Synergy with Checkpoint Inhibitors: The mechanism of this compound is complementary to that of immune checkpoint inhibitors (e.g., anti-PD-1). While checkpoint inhibitors block extrinsic inhibitory signals, this compound targets an intrinsic T-cell checkpoint, suggesting a potential for synergistic anti-tumor activity when used in combination.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in T-Cells

Caption: Mechanism of this compound in enhancing T-cell activation.

Experimental Workflow: In Vivo OT-1 Mouse Model

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BMS-502 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-502 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These enzymes play a critical role in attenuating T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKα and DGKζ, this compound enhances DAG-mediated signaling pathways, leading to augmented T-cell activation and anti-tumor immunity. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects.

Introduction

The immune system's ability to recognize and eliminate malignant cells is a cornerstone of cancer immunotherapy. T-cells are central to this process, and their activation is tightly regulated by a complex network of signaling pathways. Diacylglycerol kinases (DGKs) act as a crucial negative feedback mechanism in T-cell activation. Upon T-cell receptor (TCR) engagement, phospholipase Cγ1 (PLCγ1) is activated, leading to the generation of two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG is essential for the activation of several downstream signaling cascades that promote T-cell proliferation, cytokine production, and cytotoxic function. DGKα and DGKζ, the predominant DGK isoforms in T-cells, phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signals.

This compound has emerged as a powerful pharmacological tool to probe the function of DGKα and DGKζ and as a potential therapeutic agent in immuno-oncology. Its dual inhibitory action on these kinases leads to a sustained accumulation of DAG at the immune synapse, thereby amplifying the T-cell response to antigenic stimulation. This guide will explore the molecular mechanisms of this compound and its effects on key signaling pathways.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of DGKα and DGKζ, preventing the phosphorylation of DAG. This leads to an increase in the intracellular concentration of DAG, a critical second messenger in T-cell activation.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

| Target/Assay | IC50/EC50 | Reference(s) |

| DGKα (biochemical assay) | 4.6 nM | [1] |

| DGKζ (biochemical assay) | 2.1 nM | [1] |

| Mouse Cytotoxic T-cell IFNγ Assay (mCTC) | 340 nM | [1] |

| Human Whole-Blood IFNγ Production | 280 nM | [2] |

| Human Whole-Blood pERK Assay | - | [2] |

| Human Effector CD8+ T-cell Proliferation | 65 nM | [2] |

Table 2: Selectivity of this compound Against Other DGK Isoforms

| DGK Isoform | IC50 (µM) | Reference(s) |

| DGKβ | 1.0 | [2] |

| DGKγ | 0.68 | [2] |

| DGKκ | 4.6 | [2] |

Signaling Pathways Affected by this compound

The primary consequence of DGKα and DGKζ inhibition by this compound is the potentiation of signaling pathways downstream of the T-cell receptor that are dependent on diacylglycerol.

T-Cell Receptor (TCR) Signaling Pathway

Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the activation of PLCγ1. PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. This compound's inhibition of DGKα and DGKζ prevents the conversion of DAG to PA, thus amplifying DAG-dependent signaling events.

Figure 1: Overview of TCR signaling and the point of intervention by this compound.

Ras-Erk Pathway

DAG recruits and activates Ras guanyl nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-Raf-MEK-Erk signaling cascade. This pathway is crucial for T-cell proliferation and survival. By increasing DAG levels, this compound enhances the activation of the Ras-Erk pathway.

Figure 2: The Ras-Erk signaling pathway activated by DAG.

PKCθ-NFκB Pathway

DAG also activates Protein Kinase C theta (PKCθ), a key step in the activation of the transcription factor NFκB. NFκB is essential for the expression of genes encoding cytokines, such as IL-2 and IFNγ, and other molecules involved in the T-cell effector function. This compound-mediated DAG accumulation leads to heightened PKCθ and NFκB activity.

Figure 3: The PKCθ-NFκB signaling pathway activated by DAG.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. In T-cells, both the Ras-Erk and PKCθ pathways can contribute to the activation of mTOR signaling. By enhancing these upstream pathways, this compound can indirectly promote mTOR activity, further supporting T-cell effector functions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Human Effector CD8+ T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of CD8+ T-cells in response to stimulation, with and without this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD8+ T-cell isolation kit

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

This compound

-

Flow cytometer

Protocol:

-

Isolate CD8+ T-cells from human PBMCs using a negative selection kit.

-

Resuspend the isolated CD8+ T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. Gate on the CD8+ population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Figure 4: Workflow for the CFSE-based T-cell proliferation assay.

Mouse Cytotoxic T-Cell IFNγ Assay (mCTC)

This assay quantifies the amount of IFNγ secreted by cytotoxic T-lymphocytes (CTLs) upon target cell recognition.

Materials:

-

Splenocytes from OT-1 transgenic mice (or other antigen-specific T-cell source)

-

SIINFEKL peptide

-

Target cells (e.g., EL4)

-

Complete RPMI-1640 medium

-

This compound

-

Mouse IFNγ ELISA kit

Protocol:

-

Isolate splenocytes from an OT-1 mouse.

-

Co-culture the splenocytes with SIINFEKL peptide-pulsed, irradiated EL4 target cells for 5-7 days to generate CTLs.

-

On the day of the assay, harvest the CTLs and co-culture them with fresh SIINFEKL-pulsed EL4 target cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Collect the supernatant from each well.

-

Quantify the concentration of IFNγ in the supernatant using a mouse IFNγ ELISA kit according to the manufacturer's instructions.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells.

Materials:

-

Effector cells (CTLs)

-

Target cells

-

Sodium Chromate (⁵¹Cr)

-

Complete RPMI-1640 medium

-

This compound

-

Gamma counter

Protocol:

-

Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

-

Plate the labeled target cells in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios.

-

Add serial dilutions of this compound to the wells.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

-

Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

-

Centrifuge the plate again and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound is a valuable research tool for dissecting the role of DGKα and DGKζ in T-cell signaling and a promising candidate for cancer immunotherapy. By inhibiting these key negative regulators, this compound unleashes the full potential of T-cells to mount an effective anti-tumor response. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for investigating the effects of this compound and other DGK inhibitors. Further research into the nuanced roles of DGK isoforms and the development of next-generation inhibitors will continue to advance the field of immuno-oncology.

References

Preclinical Profile of BMS-502: A Novel Dual DGKα/ζ Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-502 is a potent, orally bioavailable small molecule that dually inhibits diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). These two isoforms are key negative regulators of T-cell activation. By inhibiting DGKα and DGKζ, this compound enhances T-cell immune responses, making it a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in the field of immuno-oncology.

Mechanism of Action: Targeting the DGK Intracellular Checkpoint

The T-cell receptor (TCR) signaling cascade is a critical pathway for initiating an anti-tumor immune response. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for the activation of several downstream signaling pathways that promote T-cell activation, proliferation, and effector function, including the Ras-ERK and PKCθ-NF-κB pathways.

Diacylglycerol kinases (DGKs) act as a crucial intracellular checkpoint by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. The α and ζ isoforms of DGK are predominantly expressed in T-cells. This compound's dual inhibition of DGKα and DGKζ leads to an accumulation of DAG in activated T-cells. This sustained DAG signaling enhances T-cell receptor signaling, resulting in increased cytokine production (e.g., IFNγ) and proliferation of effector T-cells, ultimately potentiating the anti-tumor immune response.[1][2]

Quantitative Data Summary

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Assay System |

| DGKα IC50 | 4.6 nM | Biochemical Assay |

| DGKζ IC50 | 2.1 nM | Biochemical Assay |

| Human Whole Blood IFNγ EC50 | 280 nM | Human Whole Blood Assay |

| Mouse Cytotoxic T-cell IFNγ EC50 | 340 nM | Mouse Splenocyte Assay |

| Human Effector CD8+ T-cell Proliferation EC50 | 65 nM | Human PBMC Assay |

Table 2: Preclinical Pharmacokinetics of this compound in C57BL/6 Mice

| Parameter | Value | Route of Administration |

| Oral Bioavailability (F%) | 65% | Oral (p.o.) |

| Clearance (CL) | 1.9 mL/min/kg | Intravenous (i.v.) |

| Half-life (t1/2) | 22.5 hours | Intravenous (i.v.) |

| Cmax (at 5 mg/kg) | 1.08 µM | Oral (p.o.) |

| Tmax (at 5 mg/kg) | 3.0 hours | Oral (p.o.) |

| AUClast (at 5 mg/kg) | 48 µM·h | Oral (p.o.) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard immunological techniques.

In Vitro Assays

1. Diacylglycerol Kinase (DGK) Inhibition Assay (Biochemical)

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against DGKα and DGKζ.

-

Methodology: Recombinant human DGKα and DGKζ enzymes are used in a lipid kinase assay format. The assay measures the conversion of a lipid substrate (e.g., 1,2-dioleoyl-sn-glycerol) to its phosphorylated product in the presence of ATP.

-

A reaction mixture containing the DGK enzyme, lipid substrate, and varying concentrations of this compound is prepared in a suitable buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified, typically using a luminescence-based method that measures the amount of ATP remaining.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Human Whole Blood IFNγ Release Assay

-

Objective: To measure the effect of this compound on T-cell activation in a complex human ex vivo system.

-

Methodology:

-

Freshly drawn human whole blood is collected in heparinized tubes.

-

The blood is diluted and stimulated with a T-cell activator, such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA), in the presence of varying concentrations of this compound.

-

The samples are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, plasma is collected by centrifugation.

-

The concentration of IFNγ in the plasma is measured by a specific enzyme-linked immunosorbent assay (ELISA).

-

EC50 values are determined from the dose-response curve.

-

3. Human Effector CD8+ T-cell Proliferation Assay

-

Objective: To assess the impact of this compound on the proliferation of human CD8+ T-cells.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CD8+ T-cells are either used as a mixed population within PBMCs or are further purified using magnetic-activated cell sorting (MACS).

-

The cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Labeled cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of this compound.

-

The cells are cultured for 3-5 days.

-

Cell proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity. The percentage of proliferated cells is determined by gating on the CFSE-low population.

-

EC50 values are calculated from the resulting dose-response data.

-

In Vivo Studies

1. OT-1 Mouse Model of T-cell Activation

-

Objective: To evaluate the in vivo efficacy of this compound in enhancing antigen-specific T-cell responses.

-

Methodology:

-

Animal Model: OT-1 transgenic mice are used, which have a T-cell receptor that specifically recognizes the ovalbumin (OVA) peptide fragment SIINFEKL presented by the MHC class I molecule H-2Kb.

-

Drug Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose) and administered to the mice at various doses (e.g., 0-10 mg/kg).

-

Antigen Challenge: Mice are challenged with the SIINFEKL peptide to induce an antigen-specific T-cell response.

-

Immune Response Analysis:

-

At a specified time point after antigen challenge and drug treatment (e.g., 24-72 hours), spleens and/or lymph nodes are harvested.

-

Single-cell suspensions are prepared, and red blood cells are lysed.

-

The cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44, CD62L) and activation markers (e.g., CD25, CD69).

-

The percentage and activation status of SIINFEKL-specific CD8+ T-cells are analyzed by flow cytometry. An increase in the population of activated effector T-cells (e.g., CD8+CD44highCD62Llow) indicates a positive drug effect.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

Caption: DGKα/ζ Signaling Pathway in T-Cell Activation.

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel cancer immunotherapy agent. As a potent dual inhibitor of DGKα and DGKζ, this compound effectively enhances T-cell activation and proliferation by targeting a key intracellular immune checkpoint. The favorable oral pharmacokinetic profile of this compound further underscores its potential as a convenient and effective therapeutic. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research into this compound and the broader class of DGK inhibitors, with the ultimate goal of translating these promising preclinical findings into new and improved treatments for cancer patients.

References

BMS-502: A Technical Overview of its Impact on Cytotoxic T-Lymphocyte Function

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of BMS-502, a novel small molecule inhibitor, and its role in modulating the function of cytotoxic T-lymphocytes (CTLs). This compound has emerged as a potent immuno-stimulatory agent by targeting key negative regulators of T-cell activation. This guide synthesizes preclinical data, outlines the underlying mechanism of action, presents detailed experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: DGK Inhibition

This compound is a potent, dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2] These isoforms are critical negative regulators of T-cell receptor (TCR) signaling.

Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the production of the second messenger diacylglycerol (DAG). DAG is essential for the activation of multiple downstream pathways that drive T-cell activation, proliferation, and effector functions. Key pathways activated by DAG include Ras-MAPK and NF-κB.

DGKα and DGKζ function by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the DAG signal. This acts as an intrinsic brake on T-cell activation, preventing overstimulation. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to a more robust and prolonged activation of CTLs. This enhanced signaling results in increased proliferation, cytokine production (such as Interferon-gamma, IFN-γ), and cytotoxic activity against target cells.[2]

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy and potency of this compound have been quantified through various in vitro assays. The data highlights its specific inhibitory action and its functional impact on both murine and human T-cells.

Table 1: Inhibitory and Effector Concentrations

| Parameter | Target/Assay | Value | Source |

| IC50 | Diacylglycerol Kinase α (DGKα) | 4.6 nM (0.0046 µM) | [1][2] |

| IC50 | Diacylglycerol Kinase ζ (DGKζ) | 2.1 nM (0.0021 µM) | [1][2] |

| EC50 | Mouse Cytotoxic T-Cell (mCTC) IFN-γ Assay | 340 nM | [1][2] |

| EC50 | Human Whole-Blood (hWB) IFN-γ Assay | 280 nM | [2] |

| EC50 | Proliferation Assay (Human Effector CD8+ T-cells) | 65 nM | [2] |

Table 2: Pharmacokinetic Properties in C57 Black Mice

| Parameter | Value | Source |

| Oral Bioavailability | 65% | [2] |

| Clearance | 1.9 mL/min/kg | [2] |

| Half-life | 22.5 hours | [2] |

Experimental Protocols

The following sections describe standardized methodologies for evaluating the effect of compounds like this compound on CTL function.

DGK Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant DGKα and DGKζ enzymes.

Methodology:

-

Reagents: Recombinant human DGKα and DGKζ, lipid vesicles containing DAG, ATP (radiolabeled with ³²P or ³³P), and kinase buffer.

-

Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a microplate, combine the DGK enzyme, lipid vesicles, and the diluted this compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding radiolabeled ATP. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a quenching solution (e.g., EDTA). f. Separate the product (radiolabeled phosphatidic acid) from the substrate using thin-layer chromatography (TLC) or a lipid-binding membrane. g. Quantify the amount of radiolabeled PA using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

CTL IFN-γ Release Assay

Objective: To measure the effect of this compound on the production of IFN-γ by activated CTLs, determining the EC50.

Methodology:

-

Cell Preparation: a. Isolate CD8+ T-cells from mouse splenocytes (for mCTC assay) or human peripheral blood mononuclear cells (PBMCs) (for hWB assay) using magnetic-activated cell sorting (MACS). b. Prepare target cells (e.g., P815 cells) by pulsing them with a specific peptide antigen (e.g., SIINFEKL for OT-1 mouse models) or by coating them with an anti-CD3 antibody to stimulate the TCR.

-

Procedure: a. Co-culture the isolated CD8+ T-cells with the prepared target cells at a defined effector-to-target (E:T) ratio (e.g., 10:1). b. Add serial dilutions of this compound or vehicle control to the co-culture wells. c. Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours. d. After incubation, centrifuge the plate and collect the supernatant.

-

Quantification: Measure the concentration of IFN-γ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-γ concentration against the logarithm of this compound concentration and use a non-linear regression model to determine the EC50 value.

Experimental Workflow Diagram

Logical Framework: From Molecule to Immune Response

The therapeutic potential of this compound is based on a clear, logical progression from molecular inhibition to the enhancement of a systemic anti-tumor immune response. Studies show that this compound does not directly stimulate T-cells but rather amplifies a sub-optimal antigen-specific signal.[2] This is particularly relevant in the tumor microenvironment, where T-cells often receive weak or inhibitory signals.

Logical Relationship Diagram

Conclusion

This compound represents a promising therapeutic candidate that enhances cytotoxic T-lymphocyte function through the targeted inhibition of DGKα and DGKζ. By amplifying intrinsic TCR signaling, it boosts T-cell proliferation and effector functions, particularly in environments with suboptimal antigen presentation. The quantitative data demonstrates its high potency and favorable pharmacokinetic profile in preclinical models. The experimental protocols outlined provide a framework for the continued investigation and characterization of DGK inhibitors as a novel class of cancer immunotherapeutics.

References

Unveiling the Selectivity Profile of BMS-502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-502 has emerged as a potent small molecule inhibitor targeting the diacylglycerol kinase (DGK) family, playing a crucial role in modulating immune responses. This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering a comprehensive resource for researchers in immunology and oncology. By presenting detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research and development efforts.

Core Mechanism of Action

This compound is a potent, dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[1][2][3][4] These two isoforms are predominantly expressed in T-cells and act as negative regulators of T-cell receptor (TCR) signaling.[2] By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKα and DGKζ attenuate DAG-mediated signaling pathways that are critical for T-cell activation, proliferation, and effector functions.[2] Inhibition of DGKα and DGKζ by this compound leads to sustained DAG signaling, thereby enhancing T-cell-mediated anti-tumor immunity.[2][4]

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against several isoforms of the diacylglycerol kinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) obtained from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against DGK Isoforms

| DGK Isoform | IC50 (nM) |

| DGKα (alpha) | 4.6 |

| DGKζ (zeta) | 2.1 |

| DGKβ (beta) | >1000 |

| DGKγ (gamma) | 680 |

| DGKκ (kappa) | 4600 |

Data compiled from multiple sources.[3]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Parameter Measured | EC50 (nM) |

| Mouse Cytotoxic T-cell IFNγ Assay (mCTC) | Mouse Cytotoxic T-cells | IFNγ Production | 340 |

| Human Whole-Blood (hWB) Assay | Human Whole Blood | IFNγ Production | 280 |

| Human Whole-Blood (hWB) Assay | Human Whole Blood | pERK Levels | Not explicitly quantified |

| CD8+ T-cell Proliferation Assay | Human Effector CD8+ T-cells | Proliferation | 65 |

Data compiled from multiple sources.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in their entirety. However, based on the cited literature, the following methodologies represent the standard approaches for the key assays performed.

1. Diacylglycerol Kinase (DGK) Inhibition Assay:

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of DGK isoforms. A typical protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human DGK isoforms (α, ζ, etc.) are used. The substrate, diacylglycerol (DAG), is often presented in a lipid vesicle format. Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used as a phosphate donor.

-

Reaction: The DGK enzyme, substrate, and ATP are incubated in a buffered solution in the presence of varying concentrations of the inhibitor (this compound).

-

Detection: The reaction is stopped, and the radiolabeled phosphatidic acid (PA) product is separated from the unreacted ATP, typically using thin-layer chromatography (TLC) or a capture-based method.

-

Quantification: The amount of radioactivity incorporated into the PA product is measured using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

2. Mouse Cytotoxic T-cell IFNγ (mCTC) Assay:

This cellular assay measures the effect of an inhibitor on the production of interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response, by mouse T-cells. A generalized protocol is as follows:

-

Cell Preparation: Splenocytes are harvested from mice (e.g., OT-1 transgenic mice, which have T-cells specific for a known antigen).

-

T-cell Activation: The T-cells are stimulated with their cognate antigen (e.g., SIINFEKL peptide) in the presence of antigen-presenting cells (APCs).

-

Inhibitor Treatment: The stimulated cells are treated with a range of concentrations of this compound.

-

Cytokine Measurement: After an incubation period (typically 24-72 hours), the cell culture supernatant is collected. The concentration of IFNγ is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).

-

Data Analysis: The IFNγ concentrations are plotted against the inhibitor concentrations to generate a dose-response curve and calculate the EC50 value.

3. Human Whole-Blood (hWB) IFNγ Production Assay:

This assay assesses the impact of an inhibitor on immune cell function in a more physiologically relevant matrix.

-

Blood Collection: Fresh whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

Stimulation and Treatment: Aliquots of the whole blood are stimulated with a T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or a superantigen) in the presence of different concentrations of this compound.

-

Cytokine Analysis: After incubation, the plasma is separated by centrifugation. The concentration of IFNγ in the plasma is quantified by ELISA.

-

Data Analysis: The EC50 value is determined from the dose-response curve of IFNγ production versus inhibitor concentration.

4. CD8+ T-cell Proliferation Assay:

This assay evaluates the effect of an inhibitor on the ability of cytotoxic T-cells to proliferate upon activation.

-

Cell Isolation and Labeling: CD8+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs). The cells are then labeled with a fluorescent dye that is diluted with each cell division (e.g., carboxyfluorescein succinimidyl ester - CFSE).

-

Activation and Treatment: The labeled T-cells are activated (e.g., with anti-CD3/anti-CD28 beads) and cultured with varying concentrations of this compound.

-

Proliferation Measurement: After several days, the dilution of the fluorescent dye in the T-cell population is measured by flow cytometry.

-

Data Analysis: The percentage of proliferated cells is determined for each inhibitor concentration, and an EC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

Caption: Mechanism of action of this compound in T-cells.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of DGKα and DGKζ. Its ability to enhance T-cell activation and effector functions, as demonstrated through a variety of in vitro and cellular assays, underscores its potential as a novel immunotherapy agent. The data presented in this guide highlight the selectivity of this compound for its primary targets and provide a foundation for further preclinical and clinical investigation. While a comprehensive kinome-wide selectivity screen has not been reported in the public domain, the available data strongly support the targeted mechanism of action of this compound through the inhibition of DGKα and DGKζ. Future studies should aim to further elucidate the broader selectivity profile and explore the full therapeutic window of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]

- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of BMS-502: A Novel Dual DGKα/ζ Inhibitor for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-502 is a potent, orally bioavailable dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), two key negative regulators of T-cell signaling. Developed by Bristol Myers Squibb, this compound emerged from a phenotypic screening and optimization strategy aimed at identifying compounds that could block intracellular checkpoint signaling in T-cells. By inhibiting DGKα and DGKζ, this compound enhances T-cell receptor (TCR) signaling, leading to increased cytokine production and T-cell proliferation. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including key in vitro and in vivo data, detailed experimental methodologies, and a visualization of the relevant biological pathways and developmental workflow.

Introduction

The field of immuno-oncology has been revolutionized by the development of checkpoint inhibitors that target extracellular receptors like CTLA-4 and PD-1. However, a significant portion of patients do not respond to these therapies, necessitating the exploration of novel targets within the intricate network of immune regulation. Diacylglycerol kinases (DGKs) represent a compelling class of intracellular checkpoint targets. Specifically, the DGKα and DGKζ isoforms are predominantly expressed in T-cells and play a critical role in attenuating T-cell activation.

Upon T-cell receptor (TCR) engagement, diacylglycerol (DAG) is generated, acting as a crucial second messenger that activates downstream signaling pathways, leading to T-cell proliferation and effector functions. DGKα and DGKζ negatively regulate this process by phosphorylating DAG to phosphatidic acid (PA), thereby dampening the immune response. Inhibition of these kinases presents a promising strategy to enhance T-cell-mediated anti-tumor immunity. This compound was discovered as a potent dual inhibitor of DGKα and DGKζ with promising immunostimulant activity.[1][2]

Discovery and Optimization

This compound was identified through a phenotypic screening and optimization approach designed to discover compounds that block intracellular checkpoint signaling in T-cells.[2][3] This strategy led to the identification of dual DGKα and DGKζ inhibitors. The lead compound, this compound, demonstrated enhanced efficacy and excellent metabolic stability.[1][2]

Mechanism of Action

This compound exerts its immunostimulatory effects by inhibiting the enzymatic activity of DGKα and DGKζ. This inhibition leads to an accumulation of intracellular DAG in T-cells following TCR stimulation. The elevated DAG levels enhance the activation of downstream signaling pathways, including Ras-MAPK and PKC-NFκB, resulting in potentiated T-cell proliferation, cytokine release (e.g., IFN-γ and IL-2), and overall effector function.[3][4]

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective inhibition of DGKα and DGKζ, leading to robust cellular activity and favorable pharmacokinetic properties in mice.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| DGKα | 4.6[4][5][6] |

| DGKζ | 2.1[4][5][6] |

| DGKβ | 1000[1] |

| DGKγ | 680[1] |

| DGKκ | 4600[1] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Species | EC50 (nM) |

| Mouse Cytotoxic T-cell IFN-γ (mCTC) | Mouse | 340[1][4][5] |

| Human Whole-Blood IFN-γ Production | Human | 280[1][5] |

| Human Whole-Blood pERK | Human | 340[5] |

| Human Effector CD8+ T-cell Proliferation | Human | 65[1][5] |

Table 3: Pharmacokinetic Properties of this compound in C57 Black Mice

| Parameter | Value |

| Oral Bioavailability (F%) | 65%[1] |

| Clearance (CL) | 1.9 mL/min/kg[1] |

| Half-life (t1/2) | 22.5 hours[1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on the information provided in the primary literature and standard biochemical and immunological assay procedures.

Diacylglycerol Kinase (DGK) Enzymatic Assay

This assay quantifies the enzymatic activity of DGK isoforms and the inhibitory potential of this compound.

-

Principle: The assay measures the amount of ADP produced from the phosphorylation of DAG by DGK using ATP as a phosphate donor. The ADP-Glo™ Kinase Assay (Promega) is a commonly used format.

-

Methodology:

-

Recombinant human DGKα and DGKζ enzymes are incubated with a lipid substrate mixture containing DAG.

-

The reaction is initiated by the addition of ATP.

-

This compound is added at various concentrations to determine its inhibitory activity (IC50).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, and thus the kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Mouse Cytotoxic T-cell IFN-γ (mCTC) Assay

This assay measures the ability of this compound to enhance IFN-γ production by antigen-specific mouse T-cells.

-

Principle: Splenocytes from OT-1 transgenic mice, which express a TCR specific for the SIINFEKL peptide of ovalbumin, are stimulated with this peptide in the presence of this compound. The enhancement of IFN-γ secretion into the supernatant is measured.

-

Methodology:

-

Spleens are harvested from OT-1 mice, and a single-cell suspension of splenocytes is prepared.

-

Cells are plated in 96-well plates and treated with a serial dilution of this compound.

-

Cells are stimulated with a suboptimal concentration of the SIINFEKL peptide.

-

The plates are incubated for a period of 24-72 hours at 37°C in a CO2 incubator.

-

After incubation, the supernatant is collected, and the concentration of IFN-γ is quantified using a commercial ELISA kit.

-

EC50 values are determined from the dose-response curve of this compound concentration versus IFN-γ production.

-

Human Whole-Blood (hWB) IFN-γ Production and pERK Assays

These assays assess the activity of this compound in a more physiologically relevant human matrix.

-

Principle: Freshly drawn human whole blood is stimulated to induce T-cell activation in the presence of this compound. The production of IFN-γ or the phosphorylation of ERK (pERK) is measured as a readout of enhanced T-cell signaling.

-

Methodology for IFN-γ Production:

-

Heparinized whole blood is collected from healthy human donors.

-

The blood is diluted and plated in 96-well plates containing serial dilutions of this compound.

-

T-cell activation is induced using a stimulant such as an anti-CD3 antibody or Staphylococcal enterotoxin B (SEB).

-

The plates are incubated for 24-48 hours.

-

Plasma is separated by centrifugation, and IFN-γ levels are measured by ELISA.

-

-

Methodology for pERK:

-

Similar to the IFN-γ assay, whole blood is treated with this compound and a T-cell stimulant.

-

The incubation time is shorter (e.g., 15-30 minutes) to capture the transient phosphorylation event.

-

Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

-

The cells are then stained with fluorescently labeled antibodies against CD8 and phosphorylated ERK.

-

The level of pERK in CD8+ T-cells is quantified by flow cytometry.

-

Human Effector CD8+ T-cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of human CD8+ T-cells.

-

Principle: Purified human CD8+ T-cells are labeled with a fluorescent dye (e.g., CFSE) that is diluted with each cell division. The proliferation is measured by the reduction in fluorescence intensity.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.

-

CD8+ T-cells are purified from PBMCs using magnetic-activated cell sorting (MACS).

-

The purified CD8+ T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

-

The labeled cells are plated and treated with various concentrations of this compound.

-